- Diborane reduction of aromatic systems. Course of the reduction-elimination of xanthone, thioxanthone, and 9(10H)-acridone to their corresponding hydrocarbonsJournal of Organic Chemistry, 1963, 28(10), 2935-6,
Cas no 92-83-1 (Xanthene)
Oxaanthracene is an organic compound with the molecular formula c13h10o< Br>
Xanthene structure
Xanthene Properties
Names and Identifiers
-
- 9H-Xanthene
- Xanthene
- 9-oxa-9,10-dihydroanthracene
- DIBENZOPYRAN
- XANTHAN
- Xanthane
- Xanthene(6CI,7CI,8CI)
- 10H-9-Oxaanthracene
- NSC 46931
- Dibenzo[a,e]pyran
- GJCOSYZMQJWQCA-UHFFFAOYSA-N
- A762Z8101Y
- SMR000857210
- xanthene-
- Xanthene, 99%
- Dibenzopyran, tricyclic
- MLS001333245
- MLS001333246
- HMS2231P24
- HMS3371P15
- NSC46931
- SBB059332
- 5693AC
- MCUL
- Xanthene (6CI, 7CI, 8CI)
- +Expand
-
- MFCD00005055
- GJCOSYZMQJWQCA-UHFFFAOYSA-N
- 1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2
- O1C2C(=CC=CC=2)CC2C1=CC=CC=2
- 0133939
Computed Properties
- 182.07300
- 0
- 1
- 0
- 182.073165
- 14
- 181
- 0
- 0
- 0
- 0
- 0
- 1
- 3.5
- nothing
- 0
- 9.2
Experimental Properties
- 3.38310
- 9.23000
- 1.5994 (estimate)
- dissolution
- 310-312 °C(lit.)
- 101-102 °C (lit.)
- 138
- White fine crystals
- Stable. Combustible. Incompatible with oxidizing agents.
- Soluble in diethyl ether, benzene, acetic acid, chloroform and petroleum Britain, slightly soluble in ethanol, insoluble in water.
- 1.0368 (rough estimate)
Xanthene Security Information
- GHS07
- ZD5520000
- 3
- S22-S36/37-S45-S24
- III
- R42/43
- Xn
- NONH for all modes of transport
- H317
- P280
- dangerous
- Keep away from high temperature \ sparks and flames. Store in a cool \ dry \ well ventilated area, away from incompatible substances\ Keep containers tightly closed in flammable areas
- 42/43
- Warning
Xanthene Customs Data
- 29181100
-
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Xanthene Price
Xanthene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Diborane Solvents: Tetrahydrofuran
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Diethyl ether , Benzene
Reference
- Reactions with halogen-substituted xanthones. IIJournal of the American Chemical Society, 1955, 77, 5121-4,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Toluene ; 24 h, 150 °C
Reference
- A C-to-O atom-swapping reaction sequence enabled by Ni-catalyzed decarbonylation of lactonesChemical Science, 2022, 13(4), 1095-1100,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Diaquadichlorodioxomolybdenum Solvents: Diethyl ether , Toluene ; 16 h, reflux
Reference
- Highly Efficient Deoxygenation of Aryl Ketones to Arylalkanes Catalyzed by Dioxidomolybdenum ComplexesEuropean Journal of Organic Chemistry, 2016, 2016(18), 3109-3112,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 1 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water
1.2 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water
Reference
- High-Fidelity Dimerization of Xanthenyl Radicals and Dynamic Qualities of a Congested Ethane: Diethyl Dixanthenyl-9,9'-DicarboxylateEuropean Journal of Organic Chemistry, 2022, 2022(1),,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: N,N-Diethylaniline
Reference
- The retro-Diels-Alder reaction. Part II. Dienophiles with one or more heteroatomOrganic Reactions (Hoboken, 1998, 53,,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Triethylsilane ; 12 h, rt
1.3 Reagents: Water
1.2 Reagents: Triethylsilane ; 12 h, rt
1.3 Reagents: Water
Reference
- Formation and Disproportionation of Xanthenols to Xanthenes and Xanthones and Their Use in SynthesisJournal of Organic Chemistry, 2021, 86(4), 3334-3343,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Ethylene glycol , Sodium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide , Water ; 12 h, 100 °C
Reference
- Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl IodoniumsEuropean Journal of Organic Chemistry, 2019, 2019(28), 4566-4571,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Gallium(1+), [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yl… Solvents: 1,2-Dichloroethane ; 1 h, rt
Reference
- Catalytic applications of [IPr·GaX2][SbF6] and related speciesOrganic Chemistry Frontiers, 2016, 3(12), 1603-1613,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Solvents: Toluene
Reference
- Polycyclic aromatic hydrocarbons. 7. A new route for the preparation of xanthene derivatives using Friedel-Crafts intramolecular cyclobenzylationOrganic Preparations and Procedures International, 1997, 29(3), 300-303,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Dabco Catalysts: Tetrabutylammonium tetrafluoroborate Solvents: Dimethylformamide ; 5 h, rt
Reference
- Electrochemical Reduction of Aldehydes and Ketones for the Synthesis of Alcohols and Diols under Ambient ConditionsSynlett, 2022, 33(13), 1302-1308,
Xanthene Raw materials
- 9H-Xanthene, 2,7-bis(1,1-dimethylethyl)-
- 2-Phenoxybenzaldehyde
- 10H-Dibenz[b,e]iodinium
- 3-chloro-9H-xanthen-9-one
- 3-chloro-6-[2-(2-propen-1-yl)phenoxy]-Pyridazine
- 9H-xanthene-9-thione
- Xanthydrol
- Xanthone
Xanthene Preparation Products
Xanthene Suppliers
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier
(CAS:92-83-1)
PENG XING
18871490324
1400878899@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:92-83-1)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:92-83-1)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:92-83-1)
A LA DING
anhua.mao@aladdin-e.com
Xanthene Related Literature
-
1. Hydroxy-substituted triarylcarbenium bromides. Synthesis, structure, derivatization and facile conversion to highly substituted xanthenesMaarten B. Dinger,Michael J. Scott J. Chem. Soc. Perkin Trans. 1 2000 1741
-
Weihang Miao,Pingting Ye,Mengjiao Bai,Zhixin Yang,Suyue Duan,Hengpan Duan,Xuequan Wang RSC Adv. 2020 10 25165
-
Bin Wei,Jing-Hao Qin,Yong-Zheng Yang,Ye-Xiang Xie,Xuan-Hui Ouyang,Ren-Jie Song Org. Chem. Front. 2022 9 816
-
Guodong Shen,Lingyu Zhao,Yichen Wang,Wenfang Xia,Mingsen Yang,Tongxin Zhang RSC Adv. 2016 6 84748
-
Chao Li,Ran Ding,Heng-Yi Guo,Shuang Xia,Lei Shu,Pei-Long Wang,Hongji Li Green Chem. 2022 24 7883
-
Islam M. Abdellah,Towhid H. Chowdhury,Jae-Joon Lee,Ashraful Islam,Mohamad K. Nazeeruddin,Michael Gr?etzel,Ahmed El-Shafei Sustainable Energy Fuels 2021 5 199
-
Alexander Kaps,Sabine Foro,Herbert Plenio Dalton Trans. 2022 51 2464
-
Abha Pandey,Ajit Kumar,Siddharth Vishwakarma,K. K. Upadhyay RSC Adv. 2016 6 6724
-
Muthupandi Karthick,Edwin Konikkara Abi,Nagamalla Someshwar,Savarimuthu Philip Anthony,Chinnasamy Ramaraj Ramanathan Org. Biomol. Chem. 2020 18 8653
-
10. Electrochemical benzylic C–H arylation of xanthenes and thioxanthenes without a catalyst and oxidantHui Gao,Xinyu Chen,Pei-Long Wang,Meng-Meng Shi,Ling-Long Shang,Heng-Yi Guo,Hongji Li,Pinhua Li Org. Chem. Front. 2022 9 1911
Recommended suppliers
Amadis Chemical Company Limited
(CAS:92-83-1)Xanthene
99%
100g
204.0